molecular formula C12H17BFNO3 B6230055 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2085307-49-7

6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B6230055
CAS No.: 2085307-49-7
M. Wt: 253.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridine-boronic ester family, characterized by a boronic acid pinacol ester group at position 3, a methoxy group at position 2, and a fluorine substituent at position 4. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science applications . Its fluorine substitution enhances metabolic stability and electron-withdrawing effects, while the methoxy group contributes to solubility and steric modulation .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the aryl halides and the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine (CAS 1034297-69-2)

  • Structure : Lacks the 3-fluoro group but shares the 2-methoxy and 6-boronic ester positions.
  • This compound is widely used as a Suzuki-Miyaura reagent but may exhibit lower stability in metabolic environments compared to fluorinated analogs .

3-Bromo-6-Methoxy-2-Methyl-5-(Pinacol Boronate)Pyridine

  • Structure : Bromine at position 3, methyl at position 2, and boronic ester at position 3.
  • Applications: Intermediate for cholinergic drugs and oxazolidinone derivatives targeting mGluR5 receptors. Bromine’s bulkiness may hinder coupling efficiency compared to fluorine, but it offers versatility in nucleophilic substitutions .

2-(4-Chlorophenyl)-6-(Pinacol Boronate)Imidazo[1,2-a]Pyridine

  • Structure : Fused imidazo-pyridine core with a chlorophenyl group and boronic ester.
  • Applications : Used in anticancer agents targeting PI3Kα. The fused ring system enhances binding affinity but reduces synthetic accessibility compared to simpler pyridine derivatives .

Physicochemical Properties

Compound Molecular Weight Key Substituents Stability/Solubility Insights Applications
6-Fluoro-2-methoxy-3-(pinacol boronate)pyridine 235.09* 6-F, 2-OMe, 3-boronate High metabolic stability; moderate solubility in polar solvents Drug intermediates, sensors
2-Methoxy-6-(pinacol boronate)pyridine (CAS 1034297-69-2) 235.09 2-OMe, 6-boronate Lower stability than fluorinated analog; higher lipophilicity Organic synthesis
4-(Pinacol boronate)pyridine (CAS 329214-79-1) 205.06 4-boronate Requires cold storage (0–6°C); prone to hydrolysis Cross-coupling reagents
2-Bromo-6-methyl-4-(pinacol boronate)pyridine 283.13 2-Br, 6-Me, 4-boronate Bromine enhances electrophilicity but increases molecular weight Material science

*Calculated based on .

Biological Activity

6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C12H17BFNO3C_{12}H_{17}BFNO_3 with a molecular weight of 253.08 g/mol. The structural features include a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. The presence of the fluorine atom is significant for enhancing biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₇BFNO₃
Molecular Weight253.08 g/mol
CAS Number2085307-49-7
Purity95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Inhibition of Kinases : Research indicates that compounds similar to this one may inhibit kinases such as DYRK1A, which is implicated in neurodegenerative diseases like Alzheimer's. The inhibition of DYRK1A has been linked to neuroprotective effects and improved cognitive function .
  • Anti-inflammatory Properties : Studies suggest that derivatives of this compound exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines in microglial cells. This suggests potential applications in treating neuroinflammation associated with chronic diseases .
  • Antioxidant Activity : The compound has shown promising results in assays measuring oxidative stress, indicating that it may help mitigate cellular damage caused by reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, the compound demonstrated significant neuroprotective effects by reducing tau phosphorylation and improving cognitive deficits .
  • Anti-cancer Activity : Another investigation revealed that similar pyridine derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antiviral Activity : Recent research highlighted the antiviral potential of related compounds against influenza viruses, showcasing a reduction in viral load in infected models .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Agents
Research indicates that compounds containing boron have potential as anticancer agents due to their ability to interact with biological molecules. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of these compounds against cancer cells by facilitating targeted drug delivery or acting as prodrugs that release active agents in specific environments .

2. Drug Development
The unique structure of 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine positions it as a valuable building block in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with various biomolecules can be exploited in drug design to improve pharmacokinetics and bioavailability .

Applications in Materials Science

1. Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the boron atom enhances charge transport properties, making it suitable for applications in electronic materials .

2. Polymer Chemistry
In polymer chemistry, boron-containing compounds are often used as crosslinking agents or stabilizers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties .

Case Studies

Study Title Findings Reference
Evaluation of Boron Compounds in Cancer TherapyDemonstrated enhanced efficacy of boron-containing compounds against specific cancer cell lines.
Synthesis and Characterization of Novel Electronic MaterialsHighlighted improved charge mobility in OLEDs using boron-based compounds.
Development of Biocompatible PolymersShowed that incorporating boron compounds leads to better mechanical properties and biocompatibility.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

  • Methodology : The synthesis typically involves sequential functionalization of a pyridine core. A common approach starts with halogenation (e.g., fluorination at C6) followed by methoxy group installation at C2 via nucleophilic substitution. The boronic ester group is introduced using Suzuki-Miyaura coupling precursors or direct borylation. For example, fluorination can be achieved using potassium fluoride in DMSO under controlled heating (60–80°C), while boronic ester formation may employ bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is recommended.

Q. How is the compound characterized to confirm its structure and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substituent positions and boronic ester integrity.
  • Mass Spectrometry (HRMS) : To confirm molecular weight.
  • X-Ray Crystallography : For unambiguous structural determination. Software like SHELXL or OLEX2 is used for refinement .
    • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What are the recommended storage conditions to maintain stability?

  • Guidelines : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The boronic ester is air- and moisture-sensitive, requiring desiccants like molecular sieves .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura cross-coupling be optimized using this compound?

  • Factors to Investigate :

  • Catalyst System : Compare Pd(PPh₃)₄ vs. PdCl₂(dtbpf) for efficiency in electron-deficient pyridine systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) vs. mixed systems (toluene/water).
  • Base Selection : K₂CO₃ vs. CsF for deprotonation and transmetallation kinetics.
    • Example Optimization Table :
CatalystSolventBaseYield (%)
Pd(PPh₃)₄DMF/H₂OK₂CO₃72
PdCl₂(dtbpf)THFCsF88

Q. How do electronic effects of the fluoro and methoxy substituents influence regioselectivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluoro group at C6 activates the pyridine ring toward electrophilic substitution, directing coupling to C3. The methoxy group at C2 donates electron density via resonance, potentially stabilizing intermediates. Computational studies (DFT) can map charge distribution to predict reactivity .
  • Experimental Validation : Compare coupling rates with analogs lacking substituents (e.g., unsubstituted pyridine-boronic esters) via kinetic profiling.

Q. How should researchers address contradictory data in catalytic efficiency across different studies?

  • Troubleshooting Framework :

Reproduce Conditions : Ensure identical catalyst loading, solvent purity, and degassing protocols.

Characterize Catalyst Integrity : Use XPS or TEM to check for Pd nanoparticle formation vs. homogeneous catalysis.

Analyze Byproducts : LC-MS to identify side reactions (e.g., protodeboronation or homocoupling) .

  • Case Study : Discrepancies in yields may arise from trace oxygen in solvents, which oxidize boronic esters. Use rigorous Schlenk techniques or additive (e.g., BHT) to mitigate .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reaction outcome variability?

  • Approaches :

  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) to isolate significant factors (catalyst, solvent, temperature).
  • Error Propagation Analysis : Quantify uncertainty in yields due to measurement errors (e.g., NMR integration).

Q. How to validate crystallographic data for this compound?

  • Refinement Checks :

  • R-Factors : Ensure R₁ < 0.05 and wR₂ < 0.15 using SHELXL .
  • Thermal Ellipsoids : Confirm reasonable displacement parameters for all atoms.
  • Hydrogen Bonding : Map interactions (e.g., C–H⋯O) to validate packing motifs .

Q. Safety and Compliance

Q. What precautions are critical when handling this compound in air-sensitive reactions?

  • Protocols :

  • Use gloveboxes or Schlenk lines for synthesis and purification.
  • Quench reactions with degassed methanol to minimize boronic ester decomposition .

Properties

CAS No.

2085307-49-7

Molecular Formula

C12H17BFNO3

Molecular Weight

253.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.